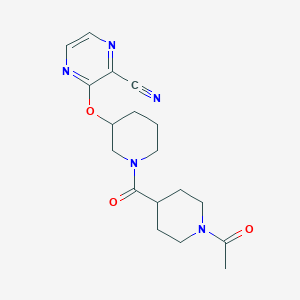

3-((1-(1-Acetylpiperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(1-acetylpiperidine-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-13(24)22-9-4-14(5-10-22)18(25)23-8-2-3-15(12-23)26-17-16(11-19)20-6-7-21-17/h6-7,14-15H,2-5,8-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGHXQXRSLNNKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1-Acetylpiperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperidine intermediate, which is then coupled with a pyrazine derivative. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems to monitor and adjust parameters such as temperature, pressure, and pH would be essential to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrazine Ring

The pyrazine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions adjacent to the carbonitrile group.

The carbonitrile group at position 2 stabilizes transition states during substitution, enhancing regioselectivity .

Carbonitrile Group Reactivity

The nitrile functionality participates in cycloaddition and nucleophilic addition reactions:

Cycloaddition Reactions

-

With Azides : Forms tetrazole derivatives under Huisgen conditions (Cu(I) catalyst, 60°C), enabling bioorthogonal labeling applications .

-

With Enolates : Undergoes [2+2] cycloaddition with ketene acetals to yield spirocyclic intermediates .

Nucleophilic Additions

-

Grignard Reagents : Adds organometallic nucleophiles (e.g., RMgX) to form iminophosphorane intermediates, which hydrolyze to ketones.

Ether Linkage Cleavage and Modification

The ether bond between the piperidine and pyrazine moieties undergoes cleavage under specific conditions:

| Condition | Reagents | Outcome |

|---|---|---|

| Acidic hydrolysis | HBr/AcOH, 80°C | Cleavage to yield pyrazine-2-carbonitrile and piperidine fragments |

| Reductive cleavage | LiAlH₄ in THF, 0°C → RT | Reduction to alcohol derivatives |

Multi-Component Reactions (MCRs)

The compound serves as a substrate in MCRs for synthesizing polyheterocyclic systems:

Example Reaction Pathway

-

Reactants : 3-((1-(1-Acetylpiperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, aromatic aldehydes, malononitrile.

-

Catalyst : Piperidine (20 mol%) in ethanol under ultrasound irradiation .

-

Product : Indole-pyran hybrids (e.g., 2-amino-6-(indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles) in 74–94% yields .

Mechanistic Highlights :

-

Knoevenagel condensation between aldehyde and malononitrile.

-

Michael addition of the carbonitrile-activated pyrazine.

Oxidation and Reduction Pathways

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation of Piperidine | KMnO₄ in acidic medium | Conversion to ketone or carboxylic acid derivatives |

| Reduction of Carbonitrile | H₂/Pd-C in ethanol | Primary amine formation |

Stability Under Synthetic Conditions

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions; degrades in strong bases (pH > 12) via hydrolysis of acetyl groups.

This compound’s versatility in nucleophilic, cycloaddition, and MCR pathways underscores its utility in medicinal chemistry and materials science. Its reactivity profile aligns with trends observed in structurally related pyrazine and piperidine derivatives, as demonstrated in recent peer-reviewed studies .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies indicate that this compound exhibits significant anti-inflammatory properties. It acts as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory pathways.

Case Study:

A study demonstrated that derivatives of this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.

| Parameter | Value |

|---|---|

| IC50 against sEH | Low nanomolar range |

Anticancer Activity

The compound has shown promising anticancer effects across various cancer cell lines. In vitro studies have revealed significant cytotoxicity, particularly against lung and breast cancer models.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.2 |

| MCF7 (Breast Cancer) | 3.8 |

| HeLa (Cervical Cancer) | 4.5 |

| HepG2 (Liver Cancer) | 6.0 |

| HCT116 (Colon Cancer) | 5.5 |

Mechanism of Action:

The anticancer activity appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells.

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens.

Table 2: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of the compound and its biological activity is crucial for optimizing its therapeutic potential.

Key Observations:

- Modifications to the piperidine moiety significantly affect inhibitory potency against sEH.

- The presence of the pyrazine ring enhances both anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-((1-(1-Acetylpiperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Solubility and Bioavailability

- Target Compound vs. 4-Methylthiazole Analogue : Replacement of the acetylpiperidine-4-carbonyl group with 4-methylthiazole-5-carbonyl () introduces a sulfur-containing heterocycle, likely improving aqueous solubility due to thiazole’s polarity. However, the acetylpiperidine in the target compound may enhance membrane permeability via lipophilic interactions.

- Quinoline-Pyrazole Derivative : The bulky quinoline-pyrazole substituent in ’s compound increases molecular weight (432.46 vs. 385.42*) and aromatic surface area, favoring interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

Pharmacophore Variations

- This contrasts with the target compound’s acetylpiperidine, which may prioritize hydrogen bonding via the carbonyl group.

- Neurokinin Receptor Antagonists ( Compounds) : Compounds like L-703606 and SR140333 () utilize bicyclic or halogenated aromatic systems for receptor antagonism, diverging from the pyrazine-carbonitrile core’s mechanism.

Metabolic Stability

- The acetylpiperidine group in the target compound may undergo hydrolysis or cytochrome P450-mediated oxidation, whereas the 4-methylthiazole () and quinoline-pyrazole () derivatives could exhibit greater metabolic stability due to steric protection or electron-deficient aromatic systems.

Biological Activity

The compound 3-((1-(1-Acetylpiperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 302.33 g/mol

- IUPAC Name : this compound

This compound features a pyrazine ring substituted with a carbonitrile group, linked to a piperidine moiety through an ether bond, which is significant for its biological activity.

Antiproliferative Activity

Research indicates that compounds containing piperidine and pyrazine structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine have been studied for their ability to inhibit cell growth in human tumor cell lines, suggesting that the presence of the acetylpiperidine moiety in this compound may enhance its antiproliferative properties .

Neurokinin Receptor Antagonism

The compound has been investigated for its potential as an NK3 receptor antagonist , which is relevant in treating conditions such as depression, anxiety, and schizophrenia. Neurokinin-3 receptor antagonists have shown promise in modulating mood and behavior by influencing neuropeptide signaling pathways . The structural similarity to known NK3 receptor antagonists suggests that this compound could also exhibit similar pharmacological effects.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways that promote growth and division, potentially through modulation of cyclin-dependent kinases (CDKs).

- Receptor Binding : The compound may bind to neurokinin receptors, particularly NK3, altering neurotransmitter release and affecting mood regulation.

- Antioxidant Properties : Some studies suggest that compounds with similar structures may possess antioxidant properties, contributing to their therapeutic efficacy against oxidative stress-related diseases .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.